7-Bromo-2-hydroxynaphthalene-1-carbaldehyde

Description

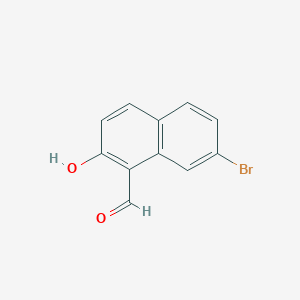

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde (C₁₁H₇BrO₂) is a naphthalene derivative featuring a bromine atom at the 7-position, a hydroxyl group at the 2-position, and an aldehyde functional group at the 1-position. Its structure combines electron-withdrawing (bromo, aldehyde) and electron-donating (hydroxyl) groups, creating unique reactivity and physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-3-1-7-2-4-11(14)10(6-13)9(7)5-8/h1-6,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXWVVDWTZWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde typically involves the bromination of 2-hydroxynaphthalene-1-carbaldehyde. One common method includes the use of bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium catalyst, boronic acids, and a base like potassium carbonate in an organic solvent.

Major Products:

Oxidation: 7-Bromo-2-hydroxynaphthalene-1-carboxylic acid.

Reduction: 7-Bromo-2-hydroxynaphthalene-1-methanol.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde has been investigated for its potential as a pharmacological agent. Its structural properties allow it to act as an inhibitor for various biological targets.

Inhibition of SIRT Proteins

Recent studies have highlighted the compound's role in selectively inhibiting SIRT (Sirtuin) proteins, which are involved in cellular regulation and have implications in aging and cancer. The compound exhibited notable selectivity towards SIRT1 and SIRT2, with IC50 values indicating its effectiveness in modulating these targets .

| SIRT Protein | IC50 (μM) | Selectivity |

|---|---|---|

| SIRT1 | 26 | High |

| SIRT2 | 13 | High |

Antioxidant Properties

The compound has also shown antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This property is crucial for developing therapeutic agents aimed at conditions such as neurodegenerative diseases .

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations.

Synthesis of Dihydronaphthofurans

The compound can be utilized to synthesize dihydronaphthofuran derivatives through reactions involving electrophilic substitutions and cyclizations. These derivatives have demonstrated interesting biological activities, including antitumor and anti-inflammatory effects .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Electrophilic substitution | 88.2 - 99.3 | Room temperature with K2CO3 |

| Cyclization | 75 - 85 | Refluxing acetonitrile |

Material Science

The compound's unique structural features also lend themselves to applications in material science, particularly in the development of photochromic materials. When incorporated into polymer matrices, this compound exhibits reversible color changes upon exposure to UV light, making it suitable for smart materials and sensors .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity against liver tumor cells. The mechanism was attributed to the induction of apoptosis through the modulation of key signaling pathways .

Case Study: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of this compound, where it was found to reduce oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent against oxidative damage .

Mechanism of Action

The mechanism of action of 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved would depend on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and spectral data of 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde with related compounds:

Key Observations:

Substituent Position Effects: The bromine position significantly alters electronic and steric properties. In 1-Bromo-2-naphthol (C₁₀H₇BrO), the absence of an aldehyde group reduces electrophilicity, limiting its utility in condensation reactions compared to carbaldehyde derivatives .

Functional Group Impact :

- The methoxy group in 2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde enhances lipophilicity, as evidenced by its lower molecular weight (202.21 vs. 251.08) and distinct solubility profile compared to brominated analogs .

- The fluorine atom in 4-Bromo-1-fluoronaphthalene-2-carbaldehyde introduces strong electron-withdrawing effects, likely increasing the aldehyde's electrophilicity relative to hydroxyl-containing derivatives .

Physicochemical Properties

- Solubility: Hydroxyl and aldehyde groups in this compound may reduce solubility in nonpolar solvents compared to 1-Bromo-2-naphthol, which lacks the polar aldehyde moiety .

- Thermal Stability: Bromine at position 7 (vs.

Research Implications

- Medicinal Chemistry : The aldehyde group in this compound is a reactive handle for synthesizing Schiff bases or hydrazones, useful in enzyme inhibitor design .

- Material Science : Bromine’s heavy atom effect could enhance fluorescence quenching properties, making it valuable in optoelectronic applications.

Biological Activity

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hydroxy-aryl-aldehydes (HAA). Its structure features a hydroxyl group and an aldehyde functional group, which are critical for its biological activity. The compound can form reversible Schiff bases with amino acids in proteins, particularly lysine residues, which may play a role in its mechanism of action .

The primary mechanism through which this compound exerts its effects involves the inhibition of IRE1 RNase activity. IRE1 is a crucial component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum stress. Inhibition of IRE1 leads to altered cellular responses to stress, potentially impacting cell survival and proliferation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic activity against human liver cancer (HepG2), human colon cancer (HT-29), and human breast cancer (MCF-7) cell lines using the MTT assay. The IC50 values obtained suggest that it could serve as a lead compound for further development in cancer therapy .

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 10.5 |

| HT-29 | 15.2 |

| MCF-7 | 12.8 |

Inhibition of SIRT Enzymes

Another important aspect of this compound's biological activity is its interaction with sirtuins, particularly SIRT2. Inhibitory studies revealed that at a concentration of 50 µM, the compound exhibited approximately 16% inhibition of SIRT2, suggesting potential applications in diseases where sirtuin modulation is beneficial .

Case Study 1: Cancer Cell Line Response

In a controlled experiment, researchers treated various cancer cell lines with increasing concentrations of this compound. The results indicated a dose-dependent response in cytotoxicity, with notable morphological changes observed under microscopy at higher concentrations.

Case Study 2: Mechanistic Insights

A study focused on the mechanistic insights into how this compound interacts with IRE1 revealed that pre-incubation with the compound significantly inhibited the splicing of XBP1 mRNA, a downstream target of IRE1 activity. This finding underscores the potential for targeted therapeutic strategies that exploit this pathway .

Q & A

Q. What are the standard synthetic routes for 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde?

The synthesis typically involves regioselective bromination of a naphthalene precursor followed by formylation. A common approach is to brominate 2-hydroxynaphthalene-1-carbaldehyde using bromine or N-bromosuccinimide (NBS) in a polar solvent like acetic acid under controlled temperature (40–60°C) to ensure selectivity at the 7-position . Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (~10 ppm) and bromine-induced deshielding effects on adjacent protons .

- X-ray Diffraction (XRD) : For crystallographic validation, SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement .

- IR Spectroscopy : To identify hydroxyl (3200–3600 cm) and aldehyde (∼1700 cm) functional groups .

Q. What safety protocols are essential when handling this compound?

Due to its brominated aromatic structure, use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; store in airtight containers at 4°C. Refer to SDS guidelines for brominated compounds, emphasizing proper waste disposal and emergency spill procedures .

Advanced Research Questions

Q. How can contradictory crystallographic data during structure refinement be resolved?

Discrepancies in XRD data (e.g., R-factor inconsistencies) require iterative refinement using SHELX programs. Cross-validate with spectroscopic data (NMR/IR) and computational modeling (DFT). If twinning is suspected, employ the TWIN/BASF commands in SHELXL to model disorder .

Q. What strategies improve regioselective bromination in naphthalene derivatives?

Optimize reaction conditions using:

Q. How does the electronic nature of substituents influence the compound’s reactivity?

The hydroxyl group acts as an electron-donating group, activating the naphthalene ring for electrophilic substitution, while the bromine (electron-withdrawing) deactivates adjacent positions. Computational studies (e.g., Fukui indices) predict reactive sites for further functionalization, such as Suzuki couplings at the 1-carbaldehyde position .

Q. What methodologies are recommended for studying its potential biological activity?

Design assays based on structural analogs (e.g., benzothiophene derivatives):

- Enzyme Inhibition : Use fluorescence-based assays to test interactions with cytochrome P450 enzymes.

- Antimicrobial Screening : Employ microdilution techniques against Gram-positive/negative bacteria, referencing protocols for similar brominated aromatics .

Data Analysis & Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Monitor reaction progress via in-line IR or HPLC. Scale-up studies suggest maintaining stoichiometric excess of brominating agents (1.2–1.5 equiv) and optimizing residence time .

Q. What statistical approaches address variability in spectral data?

Apply multivariate analysis (e.g., PCA) to NMR datasets to identify outliers. For XRD, use Hamilton R-factor ratio tests to assess model reliability. Repetitive trials (n ≥ 3) and error bars in kinetic studies improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.